trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate
Overview
Description
“trans-2-Fluorocyclopropanamine 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C10H14FNO3S and a molecular weight of 247.29 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (1S,2S)-2-fluorocyclopropan-1-amine 4-methylbenzenesulfonate . The InChI code is 1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/t;2-,3-/m.0/s1 .Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Neuropsychiatric and Neurological Disorders Treatment
- A study reported the synthesis of a class of tetracyclic butyrophenones that exhibit potent binding affinities to serotonin 5-HT(2A) and dopamine D2 receptors. A compound, ITI-007, which is a 5-HT(2A) antagonist, postsynaptic D2 antagonist, and inhibitor of serotonin transporter, was developed as a multifunctional drug candidate. It has shown good antipsychotic efficacy in vivo and is under clinical development for the treatment of neuropsychiatric and neurological disorders (Li et al., 2014).
Antimicrobial Activities and DNA Interactions
- Research on the reactions of N3P3Cl6 with monodentate and bidentate ligands led to the discovery of 4-fluorobenzyl(N/O)spirocyclotriphosphazenes. Some compounds were screened against bacteria and fungi, showing activities against anaerobic and microaerophilic gram-negative bacteria. Compounds exhibited tolerable toxic effects on fibroblast cells and high toxicity against MCF-7 cells (Okumuş et al., 2017).
Inhibitory Effects on Cyclooxygenase
- A study synthesized a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom preserved COX-2 potency and notably increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522 (Hashimoto et al., 2002).
Microbial Tyramine Oxidase Inhibition
- Para-substituted diastereopure cis- and trans-2-fluoro-2-arylcyclopropylamines were investigated as inhibitors of microbial tyramine oxidase from Arthrobacter sp. It was found that electron-withdrawing groups slightly decreased activity, while the methyl group increased the activity. The absolute configuration also significantly affected the inhibitory potency (Rosen et al., 2004).
Covalent Attachment of Biologicals to Solid Supports
- 4-Fluorobenzenesulfonyl chloride was found to be an excellent activating agent for the covalent attachment of biologicals to various solid supports. It reacts rapidly with primary or secondary hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups. This method has potential therapeutic applications for bioselective separation of human lymphocyte subsets and tumor cells (Chang et al., 1992).
Safety and Hazards
Properties
IUPAC Name |
(1R,2R)-2-fluorocyclopropan-1-amine;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C3H6FN/c1-6-2-4-7(5-3-6)11(8,9)10;4-2-1-3(2)5/h2-5H,1H3,(H,8,9,10);2-3H,1,5H2/t;2-,3-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWZMHVPMZXIRU-GEHKUQKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@H]([C@@H]1F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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